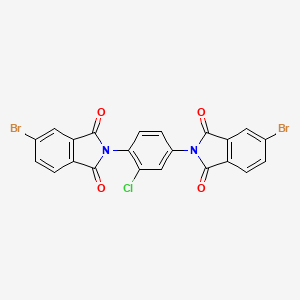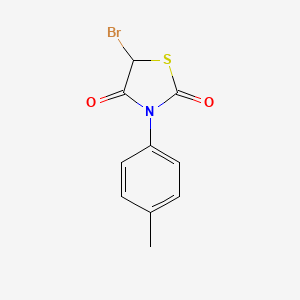![molecular formula C29H35N2O4+ B11107119 [2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium](/img/structure/B11107119.png)
[2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium typically involves multiple steps, including the formation of the isoindoline core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as phthalic anhydride, amines, and alkylating agents under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biology, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into cellular processes and pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways . The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium include other isoindoline derivatives and compounds with similar functional groups, such as phthalimides and succinimides .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C29H35N2O4+ |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)ethyl-dimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium |
InChI |
InChI=1S/C29H35N2O4/c1-20(2)35-25(32)19-31(3,4)18-17-30-28(33)26-23(21-11-7-5-8-12-21)15-16-24(27(26)29(30)34)22-13-9-6-10-14-22/h5-16,20,23-24,26-27H,17-19H2,1-4H3/q+1 |
InChI Key |
IZXJDWLNVCIZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C[N+](C)(C)CCN1C(=O)C2C(C=CC(C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide](/img/structure/B11107042.png)
![N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)
![4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11107049.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)

![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)
![5-[5-(4-fluorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11107076.png)
![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![4-(Decyloxy)-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11107082.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11107086.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11107099.png)

